![molecular formula C17H20ClNO B1385475 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline CAS No. 1040693-24-0](/img/structure/B1385475.png)
4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline
説明
4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline is a chemical compound with the molecular formula C17H20ClNO and a molecular weight of 289.80 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline consists of a benzene ring substituted with a chlorine atom and an amine group that is further substituted with a 4-isopropylphenoxyethyl group . The exact structure can be represented by the SMILES notation: CC©C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline such as melting point, boiling point, and density are not specified in the available resources .科学的研究の応用
Structural Analysis and Hydrogen Bonding
- 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline and its isomers show structural variations, particularly in the position of the chlorine substitution. Studies have explored the planar backbone of these compounds, their dihedral angles, and the occurrence of partial protonation and hydrogen bonding in their structures. This understanding is crucial in material science for designing compounds with specific properties (Su, Wang, Liu, & Li, 2013).
Biotransformation Studies
- Research has identified the biotransformation pathways of related aniline derivatives, which helps in understanding the metabolic fate of these compounds in biological systems. This is significant for assessing their environmental impact and potential biodegradation (Kolar & Schlesiger, 1975).
Synthesis Techniques and Environmental Considerations
- Studies have been conducted on the synthesis of various aniline derivatives, highlighting the importance of high yield, good quality, and minimal environmental pollution. Such research contributes to sustainable chemistry practices (Wen Zi-qiang, 2007).
Crystal Structure and Secondary Amines
- The crystal structure of related secondary amines has been characterized, providing insights into their molecular properties. This information is vital for the development of new materials and pharmaceuticals (Adeleke & Omondi, 2022).
Reaction Dynamics and Novel Compounds
- Research on the reaction dynamics between aniline derivatives has led to the discovery of novel compounds. Such studies are foundational in organic chemistry, leading to the development of new drugs and materials (Fretz, Gaugler, & Schneider, 2000).
Steric Repulsion and Reactivity Studies
- Studies on the steric repulsion and reactivity of bulky anilines contribute to a deeper understanding of their chemical behavior. This knowledge is essential in designing specific reactions for synthetic purposes (Vrána, Němec, Samsonov, & Růžička, 2021).
Electrochemical Applications
- Research into the electrochemical synthesis of aniline-based polymers has shown potential applications in energy conversion, such as in dye-sensitized solar cells. This demonstrates the role of aniline derivatives in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Enzymatic Photometric Determination
- Aniline derivatives have been synthesized for use in enzymatic photometric determination of hydrogen peroxide. This indicates their application in analytical chemistry for biochemical assays (Tamaoku, Ueno, Akiura, & Ohkura, 1982).
Spectroscopic and Theoretical Studies
- Spectroscopic and theoretical studies of substituted N-phenoxyethylanilines have provided insight into their vibrational, geometrical, and electronic properties. Such research is crucial for the development of materials with specific optical or electronic properties (Finazzi, Piovoso, Massa, Jubert, Romanelli, Jios, & Autino, 2003).
Safety and Hazards
特性
IUPAC Name |
4-chloro-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(2)14-3-9-17(10-4-14)20-12-11-19-16-7-5-15(18)6-8-16/h3-10,13,19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFFLBACVNMOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



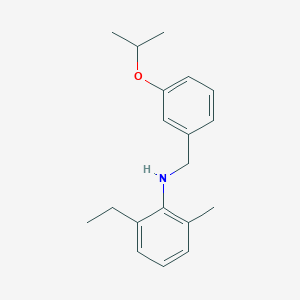
![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)
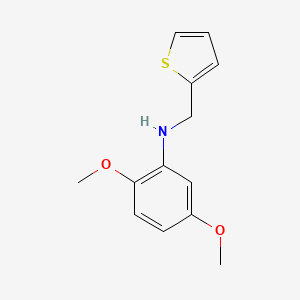
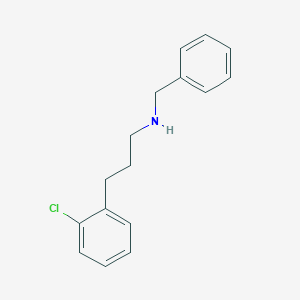
![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)

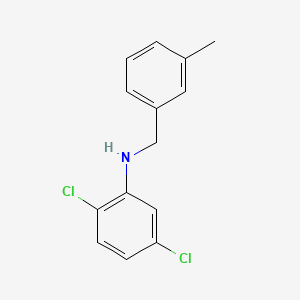
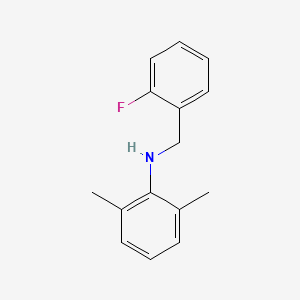
![2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385405.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385406.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine](/img/structure/B1385407.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline](/img/structure/B1385410.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine](/img/structure/B1385411.png)